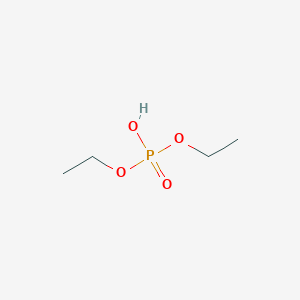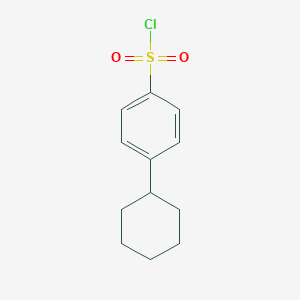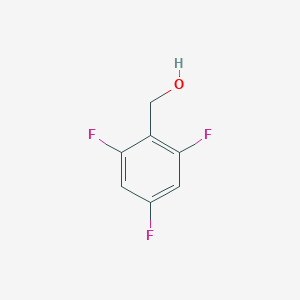![molecular formula C13H17NO4S B048691 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid CAS No. 123529-85-1](/img/structure/B48691.png)
4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid, also known as MTPA, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of butyric acid derivatives and has been shown to have various biochemical and physiological effects.
作用機序
The mechanism of action of 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes involved in fatty acid metabolism. 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid has been shown to bind to the active site of these enzymes, preventing the binding of their natural substrates. This leads to a decrease in the activity of the enzymes and a subsequent decrease in the production of fatty acids.
Biochemical and Physiological Effects:
4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of certain fatty acids in the blood and liver, which may have implications for the treatment of metabolic disorders such as obesity and diabetes. 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid has also been shown to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One of the major advantages of using 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid in lab experiments is its high purity and stability. 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid can be easily synthesized and purified, and its purity can be confirmed using various analytical techniques. This makes it an ideal compound for use in biochemical and biophysical experiments. However, one of the limitations of using 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid is its relatively low solubility in water, which may limit its use in certain experimental setups.
将来の方向性
There are several future directions for research on 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid. One area of research is the development of new synthetic methods for 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid, particularly in the treatment of metabolic disorders and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid and its effects on various enzymes and metabolic pathways.
Conclusion:
In conclusion, 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects and has potential therapeutic applications in the treatment of metabolic disorders and inflammatory diseases. Further research is needed to fully understand the mechanism of action of 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid and to investigate its potential for use in various experimental setups.
合成法
4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid can be synthesized using a multi-step process that involves the reaction of phenoxyacetic acid with thioacetic acid followed by the reaction of the resulting product with 2-amino-4-methylthiobutyric acid. The final product is obtained after purification and crystallization. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid has been extensively studied for its potential applications in scientific research. One of the major applications of 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid is in the study of protein-ligand interactions. 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid can be used as a probe to study the binding of proteins to ligands and to investigate the mechanism of action of various drugs. 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid has also been used to study the structure and function of enzymes, particularly those involved in the metabolism of fatty acids.
特性
CAS番号 |
123529-85-1 |
|---|---|
製品名 |
4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid |
分子式 |
C13H17NO4S |
分子量 |
283.35 g/mol |
IUPAC名 |
4-methylsulfanyl-2-[(2-phenoxyacetyl)amino]butanoic acid |
InChI |
InChI=1S/C13H17NO4S/c1-19-8-7-11(13(16)17)14-12(15)9-18-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,15)(H,16,17) |
InChIキー |
PRBWCDOXQVNOTE-UHFFFAOYSA-N |
SMILES |
CSCCC(C(=O)O)NC(=O)COC1=CC=CC=C1 |
正規SMILES |
CSCCC(C(=O)O)NC(=O)COC1=CC=CC=C1 |
溶解性 |
31.7 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





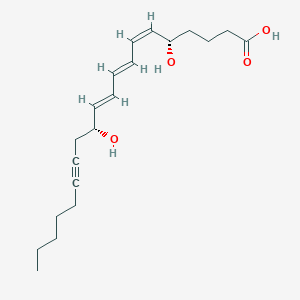


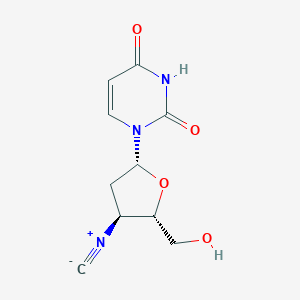
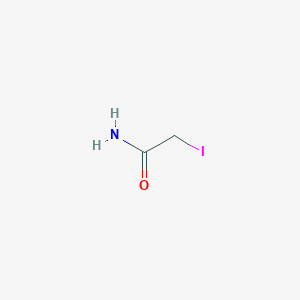


![(2S)-2-[5-Chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol](/img/structure/B48624.png)
